molecular formula C16H26ClN B2803934 Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride CAS No. 2137605-24-2

Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride

Cat. No.: B2803934
CAS No.: 2137605-24-2
M. Wt: 267.84
InChI Key: KKBOWQYFJWIQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a cyclohexyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(4-methylcyclohexyl)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(4-methoxyphenyl)ethanamine;hydrochloride
  • N-Benzyl-2-(4-methoxyphenoxy)ethanamine;hydrochloride

Uniqueness

Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Biological Activity

Benzyl[2-(4-methylcyclohexyl)ethyl]amine hydrochloride, a compound with notable potential in biological applications, has garnered interest for its interaction with neurotransmitter systems and its implications in therapeutic contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that combines a benzyl group with an ethylamine moiety linked to a 4-methylcyclohexyl group. This configuration is believed to influence its biological interactions significantly.

The primary mechanism of action involves the modulation of neurotransmitter receptors. The compound has been shown to interact specifically with serotonin receptors, particularly the 5-HT1B subtype, which plays a critical role in various neurological conditions such as depression and anxiety. Binding to these receptors can alter neurotransmitter release and uptake, thereby affecting neuronal signaling pathways .

Neurotransmitter Interactions

Research indicates that this compound exhibits significant affinity for several neurotransmitter receptors:

  • Serotonin Receptors : Particularly the 5-HT1B receptor, which is implicated in mood regulation.
  • Dopamine Receptors : Potential effects on dopaminergic signaling pathways have also been noted.

This receptor interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related compounds. While direct evidence for this compound is limited, structural analogs have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study assessing the growth inhibition of certain bacterial strains found that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The minimal inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential therapeutic uses .
  • Neuropharmacological Evaluations :
    • Experiments involving rodent models have shown that compounds with similar structures can significantly affect behavior in anxiety and depression assays, supporting the hypothesis that this compound may have similar effects due to its receptor interactions .

Comparative Analysis

Compound NameMechanism of ActionBiological ActivityReference
This compoundSerotonin receptor modulationPotential antidepressant effects
4-chloromethylbiphenylDNA damage responseCarcinogenicity in assays
N-(4-benzyloxy)benzyl-4-aminoquinolinesAntimycobacterial activityInhibition of M. tuberculosis

Properties

IUPAC Name

N-benzyl-2-(4-methylcyclohexyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N.ClH/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16;/h2-6,14-15,17H,7-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBOWQYFJWIQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.